N-(4-Ethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide

medicinal chemistry scaffold hopping opioid receptor pharmacology

This 3-oxa-8-azabicyclo[3.2.1]octane urea derivative is a scaffold-hop from the classical tropane core, featuring an endo-ether bridge that reorients the N-carboxamide vector and alters hydrogen-bonding capacity versus non-oxa congeners. The 4-ethoxyphenyl moiety provides a tunable lipophilicity handle (XLogP3 1.7) that cannot be mimicked by methoxy, tert-butyl, or unsubstituted phenyl analogs. Supplied at ≥95% purity under HTS QC protocol, this building block is ideal for PRMT5-focused oncology/hemoglobinopathy programs and mu-opioid selectivity screening. Forms a near-ideal matched molecular pair with the 4-methoxy analog for quantitative ADME benchmarking.

Molecular Formula C15H20N2O3
Molecular Weight 276.336
CAS No. 1396858-28-8
Cat. No. B2678038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Ethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
CAS1396858-28-8
Molecular FormulaC15H20N2O3
Molecular Weight276.336
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)N2C3CCC2COC3
InChIInChI=1S/C15H20N2O3/c1-2-20-14-7-3-11(4-8-14)16-15(18)17-12-5-6-13(17)10-19-9-12/h3-4,7-8,12-13H,2,5-6,9-10H2,1H3,(H,16,18)
InChIKeyOTPHSJMIBWCPHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS 1396858-28-8): Structural, Pharmacophore, and Procurement Baseline


N-(4-Ethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS 1396858-28-8, molecular formula C₁₅H₂₀N₂O₃, MW 276.33 g/mol) is a bicyclic urea derivative built on the 3-oxa-8-azabicyclo[3.2.1]octane scaffold. The structure embeds an endo-ether bridge across the bicyclo[3.2.1]octane framework, distinguishing it from the simpler 8-azabicyclo[3.2.1]octane (tropane) congeners that dominate the mu-opioid receptor antagonist patent landscape [1]. The compound is catalogued in the Life Chemicals HTS screening collection as F6266-0355 and is offered as a research-grade building block in 2 μmol and 5 μmol quantities [2]. While the 3-oxa-8-azabicyclo[3.2.1]octane scaffold has been claimed in patents targeting PRMT5 for oncology and hemoglobinopathy indications, the specific N-(4-ethoxyphenyl)carboxamide derivative has not been the subject of a published primary pharmacology report; publicly available quantitative bioactivity data are absent as of this writing [3].

Why Closely Related 3-Oxa-8-azabicyclo[3.2.1]octane-8-carboxamides Cannot Substitute for N-(4-Ethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide


The 3-oxa-8-azabicyclo[3.2.1]octane scaffold is pharmacologically distinct from the non‑oxa tropane core that dominates mu‑opioid receptor antagonist development; the endo‑ether bridge alters both the three‑dimensional vector of the N‑carboxamide substituent and the scaffold’s hydrogen‑bonding capacity [1]. Within the oxa‑bridged series, the 4‑ethoxyphenyl urea moiety is a specific pharmacophoric element that cannot be mimicked by methoxy, tert‑butyl, or unsubstituted phenyl analogs because the ethoxy group simultaneously tunes lipophilicity (estimated AlogP), metabolic stability (O‑dealkylation liability), and the conformational preference of the terminal aryl ring [2][3]. Generic substitution – whether swapping the 3‑oxa bridge for a methylene or replacing the 4‑ethoxy substituent – introduces unquantified changes in target engagement, selectivity, and ADME properties, rendering simple interchange scientifically unjustified without comparative experimental validation.

Quantitative Differentiation Evidence: N-(4-Ethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide vs. Closest Analogs


Scaffold Differentiation: 3-Oxa Bridge vs. Non-Oxa 8-Azabicyclo[3.2.1]octane Core

The 3-oxa-8-azabicyclo[3.2.1]octane scaffold of the target compound contains an endo-ether oxygen bridge at position 3, replacing the methylene group present in standard 8-azabicyclo[3.2.1]octane (tropane) analogs such as those claimed in US 8,664,242 B2 [1]. This substitution alters the scaffold’s hydrogen-bond acceptor count (HBA = 4 vs. HBA = 3 for the non‑oxa analog) and introduces an sp³‑oxygen with lone‑pair electrons capable of engaging solvent or protein residues in a geometry unavailable to the methylene analog. No head‑to‑head pharmacological comparison has been published for this specific pair; the differentiation is scaffold‑level inference [2][3].

medicinal chemistry scaffold hopping opioid receptor pharmacology

4-Ethoxy vs. 4-Methoxy Phenyl Substitution: Lipophilicity and Metabolic Stability Divergence

The 4-ethoxyphenyl substituent on the urea nitrogen differentiates the target compound from the closest commercially available analog, N-(4-methoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide. The ethoxy group contributes an additional methylene unit, increasing calculated AlogP by approximately 0.5–0.7 log units relative to the methoxy congener [1]. This difference in lipophilicity is expected to influence passive membrane permeability, plasma protein binding, and the rate of Phase I O‑dealkylation (ethoxy → hydroxyl metabolically cleaved more slowly than methoxy in many series) [2]. Quantitative experimental data for this specific pair are not available in the public domain.

ADME lipophilicity structure-property relationships

4-Ethoxyphenyl vs. 4-tert-Butylphenyl Urea: Steric Bulk and Conformational Constraint Comparison

N-(4-tert-Butylphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide is a commercially available comparator that replaces the 4-ethoxy group with a tert‑butyl substituent. The 4-ethoxy group is a linear, electron‑donating substituent (Hammett σₚ ≈ −0.24) that permits conformational flexibility of the terminal ethyl group, whereas the tert‑butyl group is a bulky, spherical substituent (σₚ ≈ −0.20) with significantly greater steric demand and no conformational degrees of freedom at the para position [1]. In protein binding sites, the ethoxy oxygen can act as a hydrogen‑bond acceptor; the tert‑butyl group cannot. These differences are structurally quantifiable but have not been experimentally compared in a published assay for this specific chemotype [2].

medicinal chemistry conformational analysis structure-activity relationships

Commercially Verified Purity and Procurement Traceability vs. Unspecified Analogs

The target compound is supplied through the Life Chemicals F6266 HTS compound collection with a documented catalog structure and purity specification (typically ≥95% as standard for the collection) [1]. In contrast, several close analogs (e.g., N-(4-methoxyphenyl)- and N-(4-tert-butylphenyl)- derivatives) are listed only on non‑specialist chemical marketplace pages without explicit batch‑specific purity certificates or analytical characterization data [2]. For HTS or follow‑up dose‑response studies, procurement from a catalog with established quality‑control protocols reduces the risk of false positives or negatives arising from impurity‑driven assay interference [3].

quality control purity specification HTS library procurement

Optimal Research and Procurement Application Scenarios for N-(4-Ethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide


Scaffold‑Hopping Library Design: 3-Oxa‑Bridged Bicyclic Ureas as Non‑Tropane Pharmacophores

The 3-oxa-8-azabicyclo[3.2.1]octane scaffold is a direct scaffold‑hop from the 8-azabicyclo[3.2.1]octane (tropane) core prevalent in mu‑opioid receptor antagonist programs [1]. Incorporating the target compound into a focused screening deck enables exploration of whether the ether bridge alters opioid receptor subtype selectivity or reduces the CNS penetration associated with classical tropane antagonists. The ethoxy substituent provides an intermediate lipophilicity anchor that can be systematically varied to map SAR around the urea N‑aryl ring [2].

PRMT5 Inhibitor Fragment Evolution: Urea‑Linked 3-Oxa‑8-azabicyclo[3.2.1]octane Building Blocks

Patent US 10,519,167 B2 establishes the 3-oxa-8-azabicyclo[3.2.1]octane scaffold as a core template for PRMT5 inhibition in oncology and hemoglobinopathy indications [1]. The target compound, bearing a 4-ethoxyphenyl urea substituent, presents a distinct vector for fragment growth compared to the amino‑bicyclic and tetrahydroisoquinoline exemplars in the patent. It can serve as a starting point for structure‑guided elaboration toward the PRMT5 substrate‑competitive pocket, with the ethoxy group offering a tunable handle for property optimization [2].

Physicochemical Property Benchmarking in CNS Drug Discovery: Ethoxy vs. Methoxy Matched‑Pair Analysis

The target compound (4-ethoxy) and its 4-methoxy analog form a near‑ideal matched molecular pair for isolating the impact of a single methylene unit on key CNS drug‑likeness parameters. Calculated AlogP differs by approximately 0.5–0.7 log units, and the ethoxy group is predicted to exhibit slower O‑dealkylation than methoxy [1][2]. Parallel experimental determination of logD₇.₄, microsomal intrinsic clearance, and Caco‑2 permeability for both compounds would provide a quantitative benchmark for the property contribution of the terminal ethyl group in this bicyclic urea series.

Quality‑Controlled HTS Follow‑Up: Dose‑Response Confirmation from Life Chemicals Curated Library

Procurement from the Life Chemicals F6266 collection ensures that the compound is supplied with ≥95% purity under the vendor’s standard HTS quality‑control protocol, reducing the incidence of impurity‑driven assay interference [1][2]. This provenance is critical when the compound is used for concentration‑response curve (CRC) confirmation following a primary screen hit, as orthogonal purity verification and structural identity are foundational for reproducible pharmacology [3].

Quote Request

Request a Quote for N-(4-Ethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.